molecular formula C19H16N4O2 B2570627 N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021106-32-0

N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2570627
CAS No.: 1021106-32-0
M. Wt: 332.363
InChI Key: FJBGBWOEDHGFJX-UHFFFAOYSA-N
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Description

N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, designed as a potential kinase inhibitor. Its molecular architecture integrates a 1,3,4-oxadiazole moiety linked to an indole core, a structural motif frequently associated with potent biological activity. This compound is primarily investigated for its ability to modulate key signaling pathways that drive cellular proliferation and survival. Research into structurally similar indole-oxadiazole hybrids suggests this compound likely functions by targeting and inhibiting receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGF-R), a critical target in anti-angiogenic cancer therapy . By potentially disrupting the VEGF signaling axis, it is a candidate for inducing apoptosis and suppressing angiogenesis in various cancer cell models. Its research value is further underscored by its role as a chemical probe for studying disease mechanisms involving kinase dysregulation, making it a valuable tool for lead optimization and preclinical drug discovery programs.

Properties

IUPAC Name

N-methyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-20-17(24)12-23-11-15(14-9-5-6-10-16(14)23)19-22-21-18(25-19)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBGBWOEDHGFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide group (-NHCOCH₃) can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

N-methylacetamideH+ or OHacetic acid derivative+methylamine\text{N-methylacetamide} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{acetic acid derivative} + \text{methylamine}

This reaction is common in acetamide-containing compounds and aligns with synthetic pathways observed in structurally related molecules .

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole moiety is electron-deficient, making it susceptible to nucleophilic attack and ring-opening reactions.

Ring-Opening Reactions

Under strongly acidic conditions (e.g., concentrated HCl), the oxadiazole ring may hydrolyze to form hydrazide intermediates. For instance:

1,3,4-oxadiazoleHClhydrazide+carboxylic acid\text{1,3,4-oxadiazole} \xrightarrow{\text{HCl}} \text{hydrazide} + \text{carboxylic acid}

This behavior is consistent with studies on 5-substituted 1,3,4-oxadiazoles .

Functionalization of the Indole Core

The indole moiety participates in electrophilic aromatic substitution (EAS), primarily at the 2-, 4-, or 6-positions (ortho/para to the nitrogen).

Reaction TypeConditionsProductExample from Literature
Nitration HNO₃, H₂SO₄, 0–5°C2- or 4-nitroindole derivativeObserved in indole-acetamide hybrids
Sulfonation SO₃, H₂SO₄Sulfonated indole derivativeReported for similar structures
Halogenation Cl₂/Br₂, FeCl₃ catalyst2- or 4-haloindole derivativeDemonstrated in oxadiazole-indole systems

Oxidation of the Methyl Bridge

The methylene group (-CH₂-) linking the indole and oxadiazole may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄):

-CH₂-KMnO4-C=O\text{-CH₂-} \xrightarrow{\text{KMnO}_4} \text{-C=O}

This reactivity is inferred from studies on analogous methyl-linked heterocycles .

Cross-Coupling Reactions

The aryl groups (phenyl on oxadiazole, indole core) may engage in Suzuki or Heck couplings. For example:

Reaction TypeConditionsProductReference
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DMFBiaryl derivativesObserved in 5-phenyloxadiazoles
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated productsReported for indole-acetamides

Biological Activity and Reactivity

While not directly a chemical reaction, the compound’s biological interactions (e.g., enzyme inhibition) often involve non-covalent interactions:

TargetInteraction TypeExample from Literature
Thymidine Phosphorylase Competitive inhibitionSimilar oxadiazole-indole hybrids show IC₅₀ values < 1 µM
COX-2 Enzyme Binding via π-π stackingHigh affinity predicted via docking studies

Key Takeaways

  • The acetamide group is prone to hydrolysis, enabling derivatization to carboxylic acids.

  • The oxadiazole ring undergoes ring-opening under acidic conditions but is stable in neutral/basic media.

  • The indole core supports electrophilic substitution, facilitating functionalization at specific positions.

  • Cross-coupling reactions expand structural diversity, particularly for aryl moieties.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of indole derivatives with oxadiazole moieties. The synthesis typically incorporates various analytical techniques for characterization, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity of the compound .

Antimicrobial Properties

Recent studies have demonstrated that N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with diameter of inhibition zone (DIZ) values indicating strong antibacterial effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It has been reported that derivatives containing the oxadiazole ring demonstrate significant cytotoxicity against human cancer cell lines such as OVCAR-8 and NCI-H40. Percent growth inhibition (PGI) values exceeding 75% suggest a promising therapeutic application in oncology . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Evaluation

In a comprehensive study aimed at evaluating the antimicrobial properties of related compounds, researchers tested a series of derivatives against common pathogens. The results indicated that compounds with oxadiazole moieties consistently exhibited higher antimicrobial activity compared to their non-functionalized counterparts. Specifically, the study highlighted DIZ values of 21 mm against S. aureus for certain derivatives .

Study 2: Anticancer Investigations

Another pivotal study focused on the anticancer properties of N-methyl derivatives showed that the compound effectively inhibited tumor growth in vitro. The study utilized multiple cancer cell lines to assess cytotoxicity and found that specific structural modifications enhanced activity against resistant strains . The findings underscore the potential for developing new anticancer agents based on this scaffold.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring may interact with biological macromolecules through hydrogen bonding or π-π interactions, while the indole moiety could engage in hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Reference
N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (Target) Indole + 5-phenyl-1,3,4-oxadiazole + N-methylacetamide Not explicitly reported; inferred potential in CNS or antimicrobial applications
2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (8a) Chloroacetamide + 5-phenyl-1,3,4-oxadiazole Antibacterial (vs. Staphylococcus aureus); improved activity over parent thiadiazoles
1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone Benzimidazole + 1,3,4-oxadiazole + thioether linkage Antioxidant (DPPH assay IC₅₀ ~12–18 μM)
N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide Benzothiazole + indolinone + acetamide Anticonvulsant (MES and scPTZ models)
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4) Indole-methyl + oxadiazole-thiol Anticancer (in vitro screening)

Key Comparisons

Structural Variations and Activity

  • Oxadiazole vs. Thiadiazole : Replacement of oxadiazole with thiadiazole (e.g., in 5-phenyl-1,3,4-thiadiazol-2-amine) reduces antibacterial efficacy, highlighting oxadiazole’s superior π-acceptor properties .
  • Substituent Effects : The chloro group in 8a enhances antibacterial activity compared to unsubstituted analogs, suggesting electron-withdrawing groups improve target interactions . In contrast, the target compound’s N-methylacetamide may balance hydrophobicity and solubility for CNS applications.

Biological Activity Profiles Antioxidant Potential: Benzimidazole-oxadiazole hybrids (e.g., Scheme 22c in ) exhibit strong DPPH scavenging (IC₅₀ ~12 μM), comparable to ascorbic acid. The target compound’s indole-oxadiazole scaffold may similarly stabilize free radicals but requires empirical validation. Anticancer Activity: Indole-methyl-oxadiazole-thiol derivatives (e.g., compound 4 in ) show moderate anticancer activity, suggesting the indole-oxadiazole core is a viable pharmacophore. The target’s phenyl group could enhance cytotoxicity via increased lipophilicity.

Synthetic Accessibility

  • The target compound’s synthesis likely parallels routes for 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, where indole-3-acetic hydrazide reacts with carbon disulfide or chloroacetyl chloride under basic conditions .

Biological Activity

N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the oxadiazole and indole moieties, suggest a range of biological interactions that merit detailed exploration.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H15N3O2
  • Molecular Weight : 325.38 g/mol
  • CAS Number : 736950-05-3

These properties are essential for understanding the compound's behavior in biological systems and its interaction with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with oxadiazole rings have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives in related studies:

CompoundMIC (μg/mL)MBC (μg/mL)Activity
Compound 7b0.22 - 0.25Not specifiedHighly active against Staphylococcus aureus
Compound 13Not specifiedNot specifiedModerate activity against Enterococcus faecalis

The presence of the oxadiazole moiety is believed to enhance the antimicrobial efficacy through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of similar indole and oxadiazole derivatives has also been explored. Compounds featuring these structures have exhibited cytotoxic effects on various cancer cell lines. For example, a study indicated that certain oxadiazole derivatives showed IC50 values less than that of standard drugs like doxorubicin, highlighting their potential as anticancer agents:

CompoundCell Line TestedIC50 (µg/mL)
Compound 9A431 (skin cancer)1.61 ± 1.92
Compound 10U251 (glioblastoma)1.98 ± 1.22

The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring and the presence of electron-donating or withdrawing groups significantly influence the compound's cytotoxic activity .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : Indole derivatives are known to interact with DNA topoisomerases, disrupting replication and transcription processes.
  • Membrane Disruption : The amphiphilic nature of the compound may facilitate its incorporation into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The oxadiazole ring may act as a competitive inhibitor for key enzymes involved in metabolic pathways.

Case Studies

Several case studies have documented the efficacy of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that compounds similar to N-methyl derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on their ability to inhibit biofilm formation .
  • Cytotoxicity Assessment : Research involving indole-based compounds highlighted their selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What synthetic methodologies are most effective for constructing the 1,3,4-oxadiazole-indole-acetamide scaffold?

The compound is typically synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes. For example, azides like 2-azido-N-phenylacetamide react with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a solvent system of tert-butanol/water (3:1) with Cu(OAc)₂ as a catalyst . Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by extraction, drying, and recrystallization (ethanol). Yield optimization requires strict stoichiometric control and inert conditions to prevent side reactions.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • IR spectroscopy to verify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
  • ¹H/¹³C NMR for substituent positioning (e.g., indole protons at δ 7.2–8.4 ppm, oxadiazole protons at δ 5.3–5.5 ppm) .
  • HRMS to validate molecular mass (e.g., [M+H]+ calculated for C₂₄H₂₀BrClN₄O₃: 527.8 g/mol, observed: 527.8) .

Q. How can researchers optimize reaction yields for intermediates like 5-phenyl-1,3,4-oxadiazole derivatives?

Substituent-dependent yield variations are observed. For example, electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce yields due to steric hindrance. Refluxing in acetic acid with sodium acetate (3–5 hours) and recrystallization in DMF/acetic acid mixtures improve purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar indole-oxadiazole acetamides?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For instance, antiproliferative activity of N-(3-nitrophenyl) derivatives may differ between MCF-7 and HeLa cells due to metabolic pathway differences . Reproducibility requires:

  • Standardized IC₅₀ protocols (e.g., MTT assay, 48-hour incubation).
  • Orthogonal validation (e.g., flow cytometry for apoptosis).

Q. How do computational tools like molecular docking inform SAR studies for this compound?

Docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like Bcl-2/Mcl-1. For example, chloro-substituted derivatives show higher binding energy (-9.2 kcal/mol) due to hydrophobic interactions in the BH3 domain . PASS software further predicts off-target effects (e.g., kinase inhibition) to guide selectivity optimization .

Q. What experimental designs mitigate challenges in assessing metabolic stability of this compound?

  • In vitro microsomal assays (e.g., rat liver microsomes + NADPH) quantify phase I metabolism.
  • LC-MS/MS identifies metabolites (e.g., hydroxylation at the indole C-5 position) .
  • Structural modifications, such as methyl groups on the acetamide chain, reduce CYP3A4-mediated degradation .

Q. How can substituent effects on pharmacokinetics be systematically evaluated?

A combinatorial library approach with varied substituents (e.g., -Cl, -NO₂, -OCH₃) is analyzed for:

  • LogP (HPLC-derived) to assess lipophilicity.
  • Permeability (Caco-2 monolayer assay).
  • Plasma protein binding (equilibrium dialysis). For example, nitro groups enhance solubility but reduce blood-brain barrier penetration .

Methodological Guidance

Q. What protocols validate the purity of synthesized batches for in vivo studies?

  • HPLC with UV detection (λ = 254 nm) and >95% peak area threshold.
  • Elemental analysis (C, H, N) within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) to confirm absence of solvent residues.

Q. How are toxicity profiles assessed preclinically?

  • Acute toxicity : OECD 423 guidelines (oral administration in rodents, 14-day observation).
  • Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation) .
  • Cardiotoxicity : hERG channel inhibition assay (patch-clamp electrophysiology) .

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